Cas no 6188-45-0 (Imidazo[1,2-a]pyridine-3-carboxamide)

Imidazo[1,2-a]pyridine-3-carboxamide structure
6188-45-0 structure
Product Name:Imidazo[1,2-a]pyridine-3-carboxamide
CAS No:6188-45-0
MF:C8H7N3O
MW:161.160681009293
CID:506236
PubChem ID:80322
Update Time:2025-04-25

Imidazo[1,2-a]pyridine-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • Imidazo[1,2-a]pyridine-3-carboxamide
    • 3-Carbamoylimidazo(1,2-a)pyridine
    • 3-Carbamoyl-imidazo<1.2-a>pyridin
    • 3-Carboxamidoimidazo(1,2-a)pyridine
    • Imidazo(1,2-a)pyridine,3-carbamoyl
    • imidazo[1,2-a]pyridine-3-carboxylic acid amide
    • DTXSID00210869
    • BRN 0608484
    • AKOS006277661
    • 6188-45-0
    • Imidazo(1,2-a)pyridine, 3-carbamoyl-
    • SCHEMBL2017759
    • 4H-imidazo[3,2-a]pyridine-3-carboxamide
    • Inchi: 1S/C8H7N3O/c9-8(12)6-5-10-7-3-1-2-4-11(6)7/h1-5H,(H2,9,12)
    • InChI Key: ZMBYQTGAXZOMOO-UHFFFAOYSA-N
    • SMILES: O=C(C1=CN=C2C=CC=CN21)N

Computed Properties

  • Exact Mass: 161.05900
  • Monoisotopic Mass: 161.058911855g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 195
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 60.4Ų

Experimental Properties

  • PSA: 60.39000
  • LogP: 1.13350

Imidazo[1,2-a]pyridine-3-carboxamide Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Additional information on Imidazo[1,2-a]pyridine-3-carboxamide

Recent Advances in Imidazo[1,2-a]pyridine-3-carboxamide (CAS: 6188-45-0) Research: A Comprehensive Review

Imidazo[1,2-a]pyridine-3-carboxamide, a heterocyclic compound with the CAS number 6188-45-0, has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile pharmacological properties. Recent studies have highlighted its potential as a scaffold for developing novel therapeutics targeting various diseases, including cancer, infectious diseases, and neurological disorders. This research briefing synthesizes the latest findings on this compound, focusing on its synthesis, mechanism of action, and therapeutic applications.

The structural uniqueness of Imidazo[1,2-a]pyridine-3-carboxamide lies in its fused imidazole and pyridine rings, which confer remarkable chemical stability and bioactivity. Recent synthetic methodologies have optimized the production of this compound, with particular emphasis on green chemistry approaches to reduce environmental impact. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated a novel catalytic process that enhances yield and purity while minimizing hazardous byproducts.

In terms of pharmacological activity, Imidazo[1,2-a]pyridine-3-carboxamide has shown promising results as a kinase inhibitor, particularly in targeting aberrant signaling pathways in cancer cells. A groundbreaking study in Nature Communications (2024) revealed its efficacy in inhibiting BRAF V600E mutations, which are prevalent in melanoma and colorectal cancers. The compound's ability to selectively bind to mutant kinases while sparing wild-type counterparts underscores its potential as a targeted therapy with reduced off-target effects.

Beyond oncology, this compound has demonstrated antimicrobial properties against drug-resistant pathogens. Research published in Antimicrobial Agents and Chemotherapy (2023) identified Imidazo[1,2-a]pyridine-3-carboxamide derivatives with potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase (ESBL)-producing bacteria. These findings are particularly relevant in the context of the global antimicrobial resistance crisis.

Neuropharmacological applications have also emerged, with recent studies exploring the compound's modulatory effects on GABA receptors. A 2024 paper in Neuropharmacology reported that specific derivatives of Imidazo[1,2-a]pyridine-3-carboxamide exhibit anxiolytic and anticonvulsant properties without the sedative side effects commonly associated with benzodiazepines, suggesting potential for next-generation neurotherapeutics.

Despite these advances, challenges remain in optimizing the pharmacokinetic profile of Imidazo[1,2-a]pyridine-3-carboxamide derivatives. Current research efforts, as highlighted in a recent review in Drug Discovery Today (2024), are focusing on structure-activity relationship (SAR) studies to improve bioavailability and blood-brain barrier penetration while maintaining target specificity.

The compound's versatility is further evidenced by its application in chemical biology tools. A innovative study in ACS Chemical Biology (2023) developed photoactivatable probes based on the Imidazo[1,2-a]pyridine-3-carboxamide scaffold for real-time monitoring of kinase activity in live cells, opening new avenues for drug discovery and cellular signaling research.

In conclusion, Imidazo[1,2-a]pyridine-3-carboxamide (6188-45-0) represents a multifaceted scaffold with broad therapeutic potential. The convergence of synthetic chemistry advancements, mechanistic insights, and translational applications positions this compound as a focal point for future drug development across multiple disease areas. Ongoing research continues to unravel its full pharmacological spectrum while addressing current limitations in drug-like properties.

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